molecular formula C9H7F2NO4 B1465634 4-(2,2-Difluoroethoxy)-3-nitrobenzaldehyde CAS No. 1178251-98-3

4-(2,2-Difluoroethoxy)-3-nitrobenzaldehyde

Cat. No.: B1465634
CAS No.: 1178251-98-3
M. Wt: 231.15 g/mol
InChI Key: SWFGHJHLHIJGPV-UHFFFAOYSA-N
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Description

4-(2,2-Difluoroethoxy)-3-nitrobenzaldehyde is an aromatic aldehyde derivative featuring a nitro (-NO₂) group at the 3-position and a 2,2-difluoroethoxy (-OCH₂CF₂H) substituent at the 4-position of the benzaldehyde core. This compound is of interest in organic synthesis due to the electron-withdrawing nitro group, which enhances the reactivity of the aldehyde moiety toward nucleophilic additions or condensations.

Properties

IUPAC Name

4-(2,2-difluoroethoxy)-3-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2NO4/c10-9(11)5-16-8-2-1-6(4-13)3-7(8)12(14)15/h1-4,9H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWFGHJHLHIJGPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)[N+](=O)[O-])OCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: 4-(2,2-Difluoroethoxy)-3-nitrobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The nitro group can be reduced to an amine, potentially leading to further functionalization.

    Substitution: The difluoroethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, 4-(2,2-Difluoroethoxy)-3-nitrobenzaldehyde is used as an intermediate in the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in organic synthesis .

Biology and Medicine: Its structural features may contribute to the design of drugs with specific biological activities, such as enzyme inhibitors or receptor modulators .

Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of 4-(2,2-Difluoroethoxy)-3-nitrobenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The difluoroethoxy group can enhance the compound’s binding affinity and selectivity, while the nitro group may participate in redox reactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Properties

A key structural analog is 4-(2,2-Difluoroethoxy)-3-methoxybenzaldehyde (CAS 1179127-75-3), which replaces the nitro group with a methoxy (-OCH₃) substituent. The molecular weights and functional groups of these compounds are compared below:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
4-(2,2-Difluoroethoxy)-3-nitrobenzaldehyde C₉H₇F₂NO₄ ~215–220* -NO₂, -OCH₂CF₂H
4-(2,2-Difluoroethoxy)-3-methoxybenzaldehyde C₁₀H₁₀F₂O₃ 200.67 -OCH₃, -OCH₂CF₂H

*Estimated based on substituent mass differences (NO₂ vs. OCH₃ adds ~15 g/mol) .

The nitro group increases molecular polarity compared to the methoxy analog, influencing solubility and intermolecular interactions.

Physical and Chemical Properties

  • Polarity and Solubility : The nitro group’s strong electron-withdrawing nature enhances polarity, likely increasing solubility in polar aprotic solvents (e.g., DMF or DMSO) compared to the methoxy analog.
  • Hydrogen Bonding : The nitro group provides two hydrogen-bond acceptors (O atoms), whereas methoxy offers one. This difference may lead to distinct crystal packing patterns, as observed in Etter’s graph set analysis of hydrogen-bonded networks .
  • Melting Points : Nitro derivatives generally exhibit higher melting points due to stronger dipole-dipole interactions.

Reactivity and Stability

  • Reactivity : The nitro group deactivates the aromatic ring toward electrophilic substitution but activates the aldehyde toward nucleophilic attack (e.g., Schiff base formation). In contrast, methoxy groups activate the ring for electrophilic reactions.
  • Stability : Nitro compounds are thermally stable but may pose explosion risks under extreme conditions. Methoxy analogs are generally more stable but susceptible to oxidative demethylation .

Biological Activity

4-(2,2-Difluoroethoxy)-3-nitrobenzaldehyde is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₉H₈F₂N₁O₃
  • CAS Number : 1178251-98-3
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its nitro group and difluoroethoxy substituent. The nitro group can undergo reduction to form reactive intermediates that interact with various biological targets, including enzymes and receptors. This interaction can lead to modulation of signaling pathways relevant to inflammation, cancer proliferation, and viral replication.

Antiviral Activity

Recent studies have highlighted the antiviral potential of nitro compounds like this compound. Research indicates that it may inhibit viral replication by targeting specific viral proteins. For example, related compounds have shown effective inhibition against enteroviruses with EC50 values in the nanomolar range.

Antiproliferative Effects

The compound has demonstrated significant antiproliferative effects in various cancer cell lines. In vitro studies revealed that it can inhibit tumor cell growth with IC50 values in the low micromolar range. A notable study used xenograft models to show that oral administration resulted in substantial tumor growth inhibition, suggesting its potential as an anticancer agent .

Anti-inflammatory Properties

Nitro-containing compounds often exhibit anti-inflammatory properties. This compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are crucial in inflammatory pathways. This activity is linked to the compound's ability to produce reactive intermediates that modulate inflammatory responses .

Case Studies and Research Findings

Study Findings
Antiviral Study Demonstrated effective inhibition of enteroviruses with an EC50 in the nanomolar range.
Anticancer Research Showed significant tumor growth inhibition in xenograft models; associated with changes in apoptosis-related protein expression.
Anti-inflammatory Activity Inhibited COX-2 and iNOS; reduced levels of pro-inflammatory cytokines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,2-Difluoroethoxy)-3-nitrobenzaldehyde
Reactant of Route 2
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4-(2,2-Difluoroethoxy)-3-nitrobenzaldehyde

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